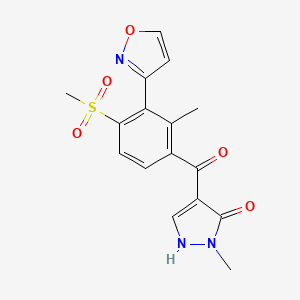
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is a chemical compound known for its application as a herbicide. It belongs to the class of pyrazolones or benzoylpyrazoles and is commonly referred to as Topramezone . This compound is used to control broadleaf weeds and grasses in maize crop protection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone involves multiple steps. The key intermediates include 3-(4,5-dihydro-isoxazol-3-yl)-4-methylsulfonyl-2-methylphenyl and 5-hydroxy-1-methyl-1H-pyrazol-4-yl. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound is carried out by companies such as BASF Corporation and Amvac. The production process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Chemistry
In chemistry, (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is used as a reference compound for studying herbicidal activity and developing new herbicides .
Biology
In biological research, this compound is used to study the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for understanding its herbicidal mechanism .
Medicine
While primarily used as a herbicide, the compound’s structure and activity provide insights into designing new drugs targeting similar pathways in humans .
Industry
Industrially, the compound is used in the formulation of herbicides for agricultural applications, particularly in maize crop protection .
作用機序
The mechanism of action of (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts carotenoid pigment formation, membrane structure, and photosynthesis in target plants, leading to their death . The compound is rapidly absorbed and excreted via urine and feces in animals .
類似化合物との比較
Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide with a similar mode of action.
Tembotrione: Also an HPPD inhibitor used in agriculture.
Uniqueness
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is unique due to its specific chemical structure, which provides high efficacy against a broad spectrum of weeds and grasses. Its rapid absorption and excretion also contribute to its safety profile .
特性
分子式 |
C16H15N3O5S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
2-methyl-4-[2-methyl-4-methylsulfonyl-3-(1,2-oxazol-3-yl)benzoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H15N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-8,17H,1-3H3 |
InChIキー |
WAMWCCXAVFWYEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C2=NOC=C2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)


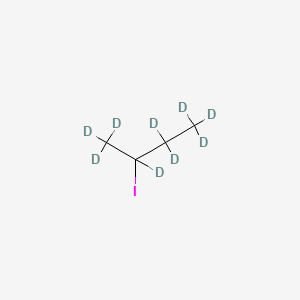
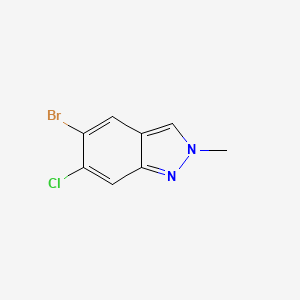

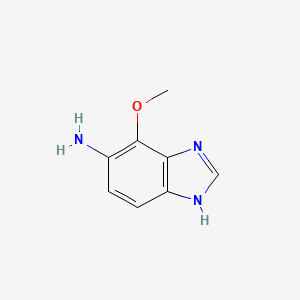
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
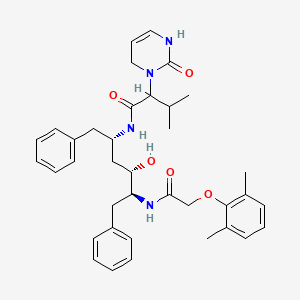
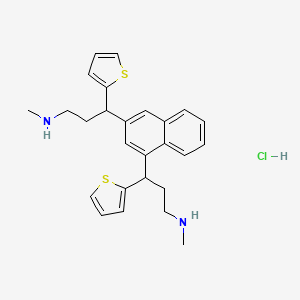
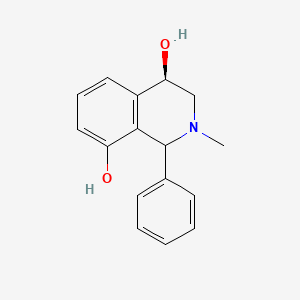
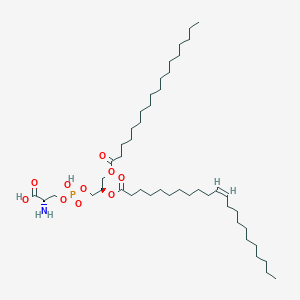
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

